N-(3,4,5-Trimethoxybenzylidene)aniline
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Overview
Description
N-(3,4,5-Trimethoxybenzylidene)aniline is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,4,5-Trimethoxybenzylidene)aniline can be synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and aniline. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxybenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine bond can yield secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(3,4,5-Trimethoxybenzylidene)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with nonlinear optical properties
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxybenzylidene)aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: Similar structure but with a naphthalene ring instead of an aniline moiety.
N-(3,4,5-Trimethoxybenzylidene)pyridine-3-carbohydrazide: Contains a pyridine ring and a carbohydrazide group.
Uniqueness
N-(3,4,5-Trimethoxybenzylidene)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in studying structure-activity relationships .
Properties
CAS No. |
32349-41-0 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-phenyl-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
JJPMRGWGWAUSRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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